molecular formula C12H9NaO6 B15126923 Metesculetol sodium CAS No. 53285-61-3

Metesculetol sodium

Cat. No.: B15126923
CAS No.: 53285-61-3
M. Wt: 272.19 g/mol
InChI Key: UTRDATDGJKWVBG-UHFFFAOYSA-M
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Description

Metesculetol sodium, also known as permethol, is a derivative of vitamin P. It is known for its ability to increase capillary resistance and reduce membrane permeability. This compound is commonly used in oral care products to help stop gum bleeding, relieve inflammation, and nourish gum tissues .

Preparation Methods

The synthesis of metesculetol sodium involves several steps. The primary synthetic route includes the reaction of 6-hydroxy-4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid with sodium hydroxide to form the sodium salt. The reaction conditions typically involve heating the reactants in an aqueous solution . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Metesculetol sodium undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like water or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Metesculetol sodium has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of metesculetol sodium involves its interaction with cellular membranes. By increasing capillary resistance and reducing membrane permeability, it helps to stabilize blood vessels and reduce inflammation. The molecular targets and pathways involved include the modulation of membrane proteins and enzymes that regulate vascular permeability .

Comparison with Similar Compounds

Metesculetol sodium can be compared with other similar compounds such as:

    Esculetin: Another derivative of vitamin P, known for its antioxidant properties.

    Coumarin: A compound with similar chemical structure but different biological activities.

    Scopoletin: A coumarin derivative with anti-inflammatory and antioxidant properties.

The uniqueness of this compound lies in its specific application in oral care and its ability to modulate capillary resistance and membrane permeability .

Properties

CAS No.

53285-61-3

Molecular Formula

C12H9NaO6

Molecular Weight

272.19 g/mol

IUPAC Name

sodium;2-(7-hydroxy-4-methyl-2-oxochromen-6-yl)oxyacetate

InChI

InChI=1S/C12H10O6.Na/c1-6-2-12(16)18-9-4-8(13)10(3-7(6)9)17-5-11(14)15;/h2-4,13H,5H2,1H3,(H,14,15);/q;+1/p-1

InChI Key

UTRDATDGJKWVBG-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)OCC(=O)[O-])O.[Na+]

Related CAS

52814-39-8 (Parent)

Origin of Product

United States

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